1-(4-Hydroxyphenyl)heptane-1,3-dione
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Overview
Description
1-(4-Hydroxyphenyl)heptane-1,3-dione is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a hydroxyphenyl group attached to a heptane backbone with two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)heptane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with heptane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)heptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)heptane-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)heptane-1,3-dione involves its interaction with specific molecular targets. For instance, its potential anti-COVID activity is attributed to its ability to bind to the receptor binding domain of the SARS-CoV-2 virus, thereby inhibiting viral entry into host cells. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)butane-1,3-dione
- 1-(4-Hydroxyphenyl)pentane-1,3-dione
- 1-(4-Hydroxyphenyl)hexane-1,3-dione
Uniqueness
1-(4-Hydroxyphenyl)heptane-1,3-dione is unique due to its specific heptane backbone, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.
Properties
CAS No. |
1137261-89-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)heptane-1,3-dione |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-12(15)9-13(16)10-5-7-11(14)8-6-10/h5-8,14H,2-4,9H2,1H3 |
InChI Key |
MHYVQMDOLKHZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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